Welcome to the BenchChem Online Store!
molecular formula C11H13NO2Si B8714333 1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

Cat. No. B8714333
M. Wt: 219.31 g/mol
InChI Key: XRKUMSQNWPGUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06476040B1

Procedure details

A mixture of the nitro compound, 3-[(trimethylsilyl)ethynyl]nitrobenzene, prepared as described above (0.86 g, 3.92 mmol) in 2-propanol (30 mL) was degassed with nitrogen and treated with 5% platinum on alumina (268 mgs). The mixture was shaken under an atmosphere of hydrogen (30 psi) on a Parr shaker apparatus for 22 hours. The reaction mixture was filtered through a short pad of Celite™ (diatamaceous earth) and concentrated by evaporation to give an oil which was dried in vacuo overnight to give the title product (692 mg, 93%) as a yellow brown oil.
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:8]=[C:9]([N+:13]([O-])=O)[CH:10]=[CH:11][CH:12]=1)([CH3:4])[CH3:3]>CC(O)C>[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[NH2:13])([CH3:3])[CH3:4]

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C(C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken under an atmosphere of hydrogen (30 psi) on a Parr shaker apparatus for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen
ADDITION
Type
ADDITION
Details
treated with 5% platinum on alumina (268 mgs)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a short pad of Celite™ (diatamaceous earth)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 692 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.